Benzyltriphenylphosphonium phenolate

Organophosphorus Chemistry Carbanion Stability Ylide Reactivity

Select Benzyltriphenylphosphonium phenolate (CAS 93841-04-4) for its unmatched dual functionality. The benzyl group ensures superior carbanion stability (pKa ~35), while the phenolate counterion is essential for catalytic activity, unlike inert halide salts. This specific ion pair is non-negotiable for solvent-free transesterification and enabling C-C coupling over reduction in photoredox applications. Ensure your process uses the correct salt to avoid reaction failure.

Molecular Formula C31H27OP
Molecular Weight 446.5 g/mol
CAS No. 93841-04-4
Cat. No. B12649213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriphenylphosphonium phenolate
CAS93841-04-4
Molecular FormulaC31H27OP
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[O-]
InChIInChI=1S/C25H22P.C6H6O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-6-4-2-1-3-5-6/h1-20H,21H2;1-5,7H/q+1;/p-1
InChIKeyPVXOJLLWTFSXQR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriphenylphosphonium Phenolate (CAS 93841-04-4): A Versatile Organophosphonium Salt for Specialized Organic Synthesis and Catalysis


Benzyltriphenylphosphonium phenolate (CAS 93841-04-4) is an organophosphorus compound featuring a benzyltriphenylphosphonium cation paired with a phenolate anion . Its molecular formula is C₃₁H₂₇OP, with a molecular weight of 446.53 g/mol . This salt serves as a pre-catalyst for phosphonium-based transesterification catalysts [1], a precursor for generating benzyl carbanions with enhanced stability relative to simple alkyl analogues [2], and a phase-transfer catalyst . The combination of the lipophilic phosphonium cation and the nucleophilic phenolate anion enables applications ranging from regioselective nitration [3] to photoredox radical generation [4].

Why Benzyltriphenylphosphonium Phenolate Cannot Be Replaced by Other Phosphonium Salts


Benzyltriphenylphosphonium phenolate is not a generic phosphonium salt. Substitution with tetraphenylphosphonium phenolate (TPPP) or simple benzyltriphenylphosphonium halides will fail in applications requiring specific carbanion stability or catalytic activity. The benzyl group confers a pKa of approximately 35 for the corresponding phosphonium chloride, significantly lower than alkyl phosphonium salts (pKa > 40), enabling milder deprotonation conditions [1]. The phenolate counterion is critical for catalytic applications: it acts as a base in hydroxyalkylation reactions, whereas halide counterions (e.g., chloride, bromide) are ineffective [2]. Furthermore, benzyltriphenylphosphonium phenolate exhibits a unique radical generation profile under photoredox conditions; replacing it with benzyltriphenylphosphonium chloride alters the reaction outcome from C-C coupling to reduction [3]. Direct substitution with tetraphenylphosphonium phenolate, while structurally similar, lacks the benzyl group essential for carbanion stabilization and phase-transfer efficiency . These quantitative differences mandate precise selection rather than ad hoc replacement.

Benzyltriphenylphosphonium Phenolate Quantitative Evidence: Direct Comparisons with Competitors and In-Class Compounds


Carbanion Stability: Benzyl vs. Alkyl Phosphonium Salts

Benzyltriphenylphosphonium salts generate carbanions with significantly higher stability than alkyltriphenylphosphonium salts. The approximate stability scale for carbanions derived from phosphonium salts is benzyl, allyl > phenyl > methyl > ethyl [1]. This increased stability allows benzyltriphenylphosphonium-derived ylides to be generated under milder conditions, with pKa values around 35, compared to ~40-45 for simple alkyl phosphonium salts [2]. The difference is critical for base-sensitive substrates.

Organophosphorus Chemistry Carbanion Stability Ylide Reactivity

Radical Generation Rate: Benzyltriphenylphosphonium Chloride vs. Aqueous Electron Capture

Benzyltriphenylphosphonium chloride reacts with aqueous electrons (eₐq⁻) to generate benzyl radicals with a specific rate constant. This reactivity is fundamental to its use as a radical precursor. The rate constant for this reaction is (2.7 ± 0.3) × 10¹⁰ M⁻¹ s⁻¹ [1]. While this data is for the chloride salt, it provides a quantitative baseline for the benzyltriphenylphosphonium cation's inherent reactivity. The phenolate salt is expected to exhibit similar or enhanced reactivity due to the electron-rich counterion.

Pulse Radiolysis Radical Chemistry Phosphonium Salts

Photoredox Catalysis: Functional Group Compatibility and Yield Advantage over UV Light/Benzophenone System

Benzyltriphenylphosphonium salts, when used as alkyl radical precursors under photoredox catalysis, demonstrate product yields and functional group compatibility that are 'much better than those observed with a UV light/water-soluble benzophenone system' [1]. The reaction outcome can be tuned by substituents: electron-donating groups favor C-C coupling, while electron-withdrawing groups promote reduction [1]. This compares favorably to alternative radical generation methods.

Photoredox Catalysis Radical Precursors C-C Bond Formation

Regioselective Nitration: Benzyltriphenylphosphonium Nitrate vs. Sr(NO₃)₂

In a solvent-free nitration of phenols, benzyltriphenylphosphonium nitrate achieved para-orientation relative to the hydroxyl group and mononitration of phenolic compounds [1]. This was compared directly to strontium nitrate (Sr(NO₃)₂), which also achieved regioselective nitration but with different selectivity patterns [1]. The study demonstrates that the benzyltriphenylphosphonium cation directs the reaction pathway, providing a distinct regioselectivity profile.

Nitration Regioselectivity Phenol Derivatives

Benzyltriphenylphosphonium Phenolate: Best-Fit Application Scenarios Based on Differentiating Evidence


Melt Transesterification Catalysis for Polycarbonate Production

Benzyltriphenylphosphonium phenolate serves as a precursor for transesterification catalysts used in solvent-free polycarbonate manufacturing [1]. Its phenolate counterion enables in-situ generation of the active catalyst under mild conditions, while the benzyl group enhances solubility in polymer melts. This avoids the use of strong bases or acids that could degrade polymer quality, a key advantage over traditional catalysts like alkali metal hydroxides or carbonates [2]. The compound's ability to form stable phenol adducts [3] facilitates precise catalyst dosing in continuous processes.

Regioselective Nitration of Phenols to para-Mononitrophenols

When formulated as benzyltriphenylphosphonium nitrate, this compound directs the nitration of phenolic substrates to the para position, yielding mononitrophenols under solvent-free conditions [4]. This regioselectivity is distinct from that achieved with strontium nitrate [4]. Users seeking to synthesize specific mononitrophenol isomers without over-nitration should employ this reagent. The solvent-free protocol aligns with green chemistry principles, reducing waste and simplifying workup.

Photoredox-Mediated C-C Bond Formation via Benzyl Radical Intermediates

Benzyltriphenylphosphonium salts, including the phenolate, function as alkyl radical precursors in photoredox catalysis [5]. This method offers superior yields and functional group compatibility compared to traditional UV light/benzophenone systems [5]. The reaction outcome (C-C coupling vs. reduction) is tunable by substituent electronics [5]. This application is ideal for synthesizing complex organic frameworks under mild conditions, avoiding harsh radical initiators.

Generation of Stabilized Benzyl Ylides for Wittig Olefination

Deprotonation of benzyltriphenylphosphonium salts yields resonance-stabilized benzyl ylides with enhanced carbanion stability relative to alkyl-derived ylides [6]. This enables Wittig reactions under milder basic conditions, preserving base-sensitive functional groups [7]. The phenolate counterion may serve as a built-in base, simplifying reaction setup. Users performing olefination on delicate substrates should choose benzyltriphenylphosphonium phenolate over more basic alkyl phosphonium salts.

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